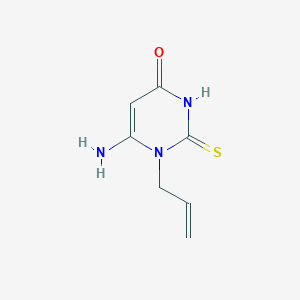
6-amino-1-(prop-2-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a heterocyclic compound that belongs to the class of pyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an allyl-substituted urea with a thiourea derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic substitution reactions at the amino or allyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups at the amino or allyl positions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: Lacks the allyl group but shares the core structure.
1-ALLYL-6-AMINO-2-OXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: Similar structure but with an oxo group instead of a thioxo group.
Uniqueness
1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is unique due to the presence of both the allyl and thioxo groups, which can influence its reactivity and biological activity. The combination of these functional groups might confer specific properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C7H9N3OS |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
6-amino-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H9N3OS/c1-2-3-10-5(8)4-6(11)9-7(10)12/h2,4H,1,3,8H2,(H,9,11,12) |
Clave InChI |
CQIGYDWWFOVUTI-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=CC(=O)NC1=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















